molecular formula C8H5F3N2O B12835750 7-Trifluoromethoxy-1H-benzimidazole

7-Trifluoromethoxy-1H-benzimidazole

Cat. No.: B12835750
M. Wt: 202.13 g/mol
InChI Key: OFEVDLMRINHREC-UHFFFAOYSA-N
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Description

7-Trifluoromethoxy-1H-benzimidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Trifluoromethoxy-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with a trifluoromethoxy-substituted aldehyde or acid. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Trifluoromethoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

7-Trifluoromethoxy-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 7-Trifluoromethoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Trifluoromethylbenzimidazole: Another fluorinated derivative with similar properties but different substitution patterns.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups that influence its biological activity and chemical properties.

Uniqueness: 7-Trifluoromethoxy-1H-benzimidazole stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-7(6)13-4-12-5/h1-4H,(H,12,13)

InChI Key

OFEVDLMRINHREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=CN2

Origin of Product

United States

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